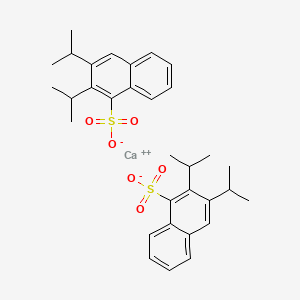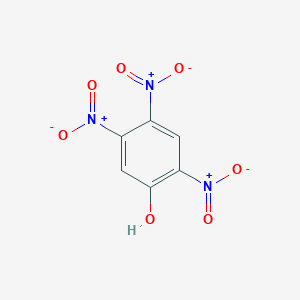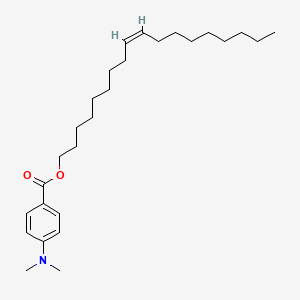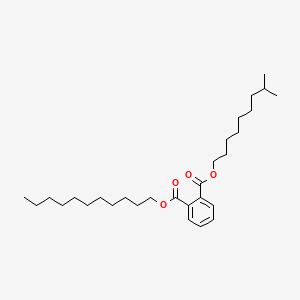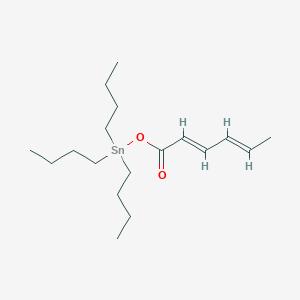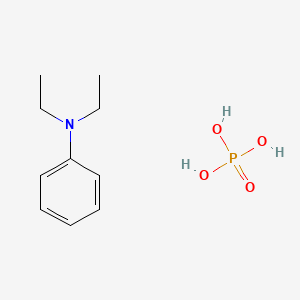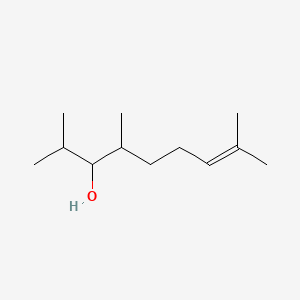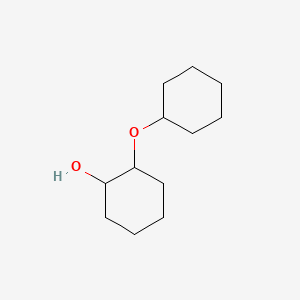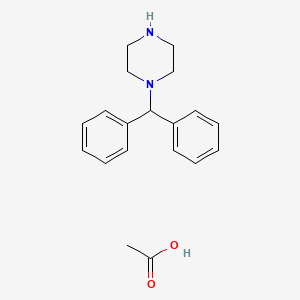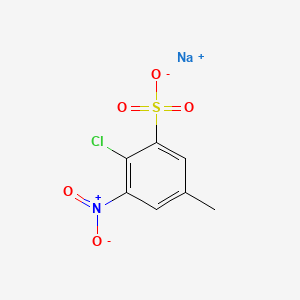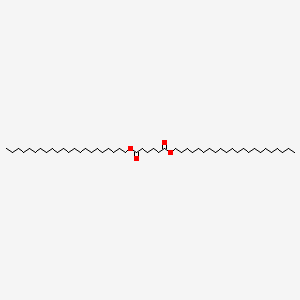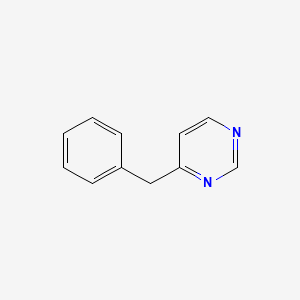
4-Benzylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Benzylpyrimidine is an organic compound with the molecular formula C11H10N2 It is a derivative of pyrimidine, where a benzyl group is attached to the fourth position of the pyrimidine ring
準備方法
Synthetic Routes and Reaction Conditions: 4-Benzylpyrimidine can be synthesized through several methods. One common approach involves the nucleophilic substitution of benzyl (tributylphosphonium)ylide on the pertinent halogenoazine . Another method includes the decarboxylation of α-(heteroaryl)phenylacetic acids, which are obtained by the nucleophilic substitution of phenylacetonitrile anion on the pertinent halogenoazine .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis and large-scale chemical manufacturing would apply. This includes optimizing reaction conditions for yield, purity, and cost-effectiveness, as well as ensuring compliance with safety and environmental regulations.
化学反応の分析
Types of Reactions: 4-Benzylpyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of more saturated derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents for electrophilic substitution and strong bases for nucleophilic substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield benzylpyrimidine derivatives with hydroxyl or carbonyl groups, while reduction could produce more saturated compounds.
科学的研究の応用
4-Benzylpyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of biochemical pathways and enzyme interactions.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
作用機序
The mechanism of action of 4-Benzylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor or activator of certain enzymes, influencing biochemical reactions within cells. The exact pathways and targets depend on the specific application and context of its use .
類似化合物との比較
4-Benzylpiperidine: A compound with a similar benzyl group but attached to a piperidine ring instead of a pyrimidine ring.
2-Benzylpyrimidine: Another benzyl-substituted pyrimidine, but with the benzyl group attached to the second position.
2-Benzylpyrazine: A benzyl-substituted pyrazine, differing in the position and type of nitrogen atoms in the ring.
Uniqueness: 4-Benzylpyrimidine is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. This makes it a valuable compound for targeted research and applications where other similar compounds might not be as effective.
特性
CAS番号 |
64660-82-8 |
|---|---|
分子式 |
C11H10N2 |
分子量 |
170.21 g/mol |
IUPAC名 |
4-benzylpyrimidine |
InChI |
InChI=1S/C11H10N2/c1-2-4-10(5-3-1)8-11-6-7-12-9-13-11/h1-7,9H,8H2 |
InChIキー |
BXACYQRHBZMYQH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC2=NC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


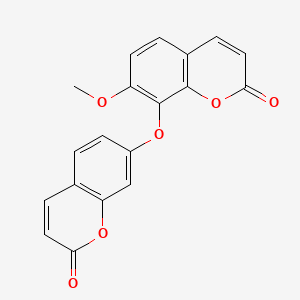
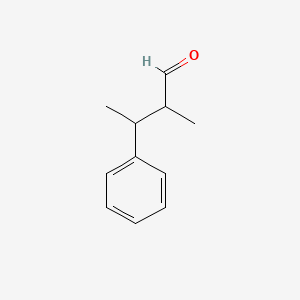
![methyl (3S)-3-[(1S)-2-oxocyclopentyl]heptanoate](/img/structure/B12656807.png)
